molecular formula C7H9N3O2 B1275116 (2-Methyl-4-nitrophenyl)hydrazine CAS No. 77484-08-3

(2-Methyl-4-nitrophenyl)hydrazine

Cat. No. B1275116
CAS RN: 77484-08-3
M. Wt: 167.17 g/mol
InChI Key: RERPRXPTVXLOFR-UHFFFAOYSA-N
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Description

“(2-Methyl-4-nitrophenyl)hydrazine” is a chemical compound with the CAS Number: 77484-08-3. It has a molecular weight of 167.17 and is typically stored at a temperature of 4°C. The compound is a powder in its physical form .


Synthesis Analysis

The synthesis of hydrazine derivatives, such as “(2-Methyl-4-nitrophenyl)hydrazine”, often involves the reaction of benzamides or sulfonamides derivatives with (2,4-dinitrophenyl) hydrazine through imine bond formation . A new HPLC-UV derivatization approach has been developed for the analysis of residual trace benzyl halides in drug substances .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-4-nitrophenyl)hydrazine” can be represented by the InChI code: 1S/C7H9N3O2/c1-5-4-6(10(11)12)2-3-7(5)9-8/h2-4,9H,8H2,1H3 .


Chemical Reactions Analysis

Hydrazine derivatives, such as “(2-Methyl-4-nitrophenyl)hydrazine”, are known to undergo various chemical reactions. For instance, they can react with a carbonyl to form a hydrazone, a process similar to that of imine formation . They can also be converted to the corresponding alkane by reaction with base and heat .


Physical And Chemical Properties Analysis

“(2-Methyl-4-nitrophenyl)hydrazine” is a powder with a melting point of 135-138°C . It is slightly soluble in water .

Scientific Research Applications

Synthesis of Thiazole Derivatives

Thiazoles are a class of organic compounds with a wide range of biological activities. (2-Methyl-4-nitrophenyl)hydrazine can be used as a precursor in the synthesis of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Antitumor and Cytotoxic Agents

Research has shown that derivatives of (2-Methyl-4-nitrophenyl)hydrazine can exhibit potent antitumor and cytotoxic activities. These compounds can be synthesized and tested against various human tumor cell lines to develop new cancer treatments .

Development of Antimicrobial Compounds

The hydrazine group in (2-Methyl-4-nitrophenyl)hydrazine is a functional moiety that can be utilized to create new antimicrobial agents. By modifying the molecular structure, researchers can develop compounds with potential applications in combating bacterial and viral infections .

Safety And Hazards

“(2-Methyl-4-nitrophenyl)hydrazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid and can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Future Directions

Indole derivatives, which include “(2-Methyl-4-nitrophenyl)hydrazine”, have been found to possess diverse biological activities. This has led to increased interest among researchers to synthesize a variety of indole derivatives and study their potential therapeutic applications .

properties

IUPAC Name

(2-methyl-4-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5-4-6(10(11)12)2-3-7(5)9-8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERPRXPTVXLOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405101
Record name (2-methyl-4-nitro-phenyl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-4-nitrophenyl)hydrazine

CAS RN

77484-08-3
Record name (2-methyl-4-nitro-phenyl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methyl-4-nitrophenyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Khan, F Rahim, W Rehman, MM Alanazi… - Journal of Saudi …, 2023 - Elsevier
Here, we discuss the synthesis of thiosemicarbazide derivatives based on benzoxazole. These compounds were obtained via sequence of reactions. The targeted products were …
Number of citations: 2 www.sciencedirect.com
M Acebrón-García-de-Eulate… - Journal of Medicinal …, 2022 - ACS Publications
Pseudomonas aeruginosa is of major concern for cystic fibrosis patients where this infection can be fatal. With the emergence of drug-resistant strains, there is an urgent need to …
Number of citations: 3 pubs.acs.org
M Acebrón-García-de-Eulate, J Mayol-Llinàs… - repository.cam.ac.uk
Pseudomonas aeruginosa is of major concern for cystic fibrosis patients where this infection can be fatal. With the emergence of drug-resistant strains there is an urgent need to develop …
Number of citations: 0 www.repository.cam.ac.uk

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